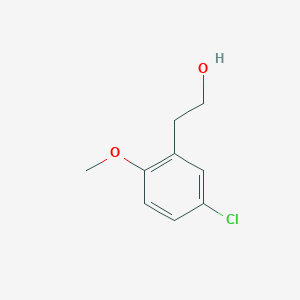

2-(5-chloro-2-methoxyphenyl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Thermal Transformation in Alcoholic Solutions

Research has investigated the thermal transformation of polyphenols like chlorogenic acid in alcoholic solutions, where heating led to the formation of several compounds, including methoxy adducts. This process is significant for understanding the behavior of polyphenols in food chemistry and could inform the development of pharmaceuticals, food additives, and cosmetics due to the biomedical activities of these compounds (Dawidowicz & Typek, 2015).

Deprotection of Methoxyphenylmethyl-Protected Alcohols

Another study demonstrated the effectiveness of FeCl3 in catalyzing the deprotection of methoxyphenylmethyl-type ethers, which are widely used as protecting groups for alcohols. This method provides a pathway to obtain highly pure mother alcohols without the need for silica gel column chromatography, offering a streamlined approach for chemical synthesis (Sawama et al., 2015).

Oxidation of Primary Alcohols to Carboxylic Acids

The oxidation of primary alcohols to carboxylic acids using sodium chlorite catalyzed by TEMPO and bleach showcases an efficient method for converting alcohols like 4-Methoxyphenethyl alcohol into valuable chemical intermediates. This process emphasizes the compound's role in synthesizing carboxylic acids, relevant in pharmaceutical and chemical industries (Zhao et al., 2005).

Dye Decolorization by Fenton Systems

A study on lignin-derived methoxyphenols, including vanillic alcohol, highlighted their potential as mediators in enhancing the decolorization of dyes through Fenton and Fenton-like reactions. This application is critical for environmental remediation, offering a pathway for the treatment of wastewater containing dye pollutants (Santana & Aguiar, 2016).

Synthesis of Important Chlorophenols

The role of various alcohols, including methoxy(methylthio)alkanes, in the regioselective synthesis of chlorophenols presents a method for producing these important chemical compounds. Chlorophenols have wide applications, ranging from disinfectants to pesticides, demonstrating the compound's utility in synthesizing environmentally relevant chemicals (Smith et al., 2018).

Mécanisme D'action

Target of Action

Alcohols can have a variety of targets in the body, depending on their specific structure. For instance, ethanol, a well-known alcohol, acts on several neurotransmitter systems in the brain, including the GABA, glutamate, and dopamine systems .

Mode of Action

Alcohols generally act by modifying the function of membrane proteins such as ion channels, receptors, and enzymes. They can alter the fluidity of cell membranes, which can affect the function of these proteins .

Biochemical Pathways

Alcohols are metabolized primarily in the liver through oxidation to their corresponding aldehydes and then to carboxylic acids . This process involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

Alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body. They are primarily eliminated through metabolism in the liver, although a small amount can be excreted unchanged in urine, breath, and sweat .

Result of Action

The effects of alcohols can range from sedative and anxiolytic effects at low doses to toxic effects at high doses. Chronic use can lead to tolerance, dependence, and a variety of health problems .

Action Environment

The action of alcohols can be influenced by various factors, including the individual’s genetic makeup, liver function, and the presence of other drugs or substances. Environmental factors such as temperature and pH can also affect the stability of alcohols .

Propriétés

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDVCSLJWMJEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2615471.png)

![N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2615472.png)

![5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2615473.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)